N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide
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Overview
Description
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of structural motifs, including a phenylsulfonyl group, a tetrahydroquinoline ring, and an isoxazole carboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic activities on various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause arrest in the g0/g1 phase in certain cancer cells and cause a significant decrease in cdk4 levels . This suggests that the compound may interact with its targets to disrupt the cell cycle, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
Based on the observed decrease in cdk4 levels, it can be inferred that the compound may affect pathways related to cell cycle regulation .
Pharmacokinetics
A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for similar compounds . This suggests that the compound may have favorable pharmacokinetic properties that contribute to its bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities on various cancer cell lines . It causes arrest in the G0/G1 phase in certain cancer cells and leads to a significant decrease in CDK4 levels . These effects disrupt the cell cycle and inhibit the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the consecutive three-component synthesis, which includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable reagent to form the tetrahydroquinoline ring.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, typically using phenylsulfonyl chloride in the presence of a base.
Construction of the Isoxazole Ring: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide, which can be generated in situ from hydroxyimidoyl chlorides under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of scalable, solvent-free methods such as ball-milling .
Chemical Reactions Analysis
Types of Reactions
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The isoxazole ring can be reduced under catalytic hydrogenation conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted isoxazole derivatives .
Scientific Research Applications
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in the development of novel indole-isoxazole hybrids with cytotoxic activities against cancer cell lines.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its structural motifs are of interest in studying interactions with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic that also contains an isoxazole ring.
Isoxicam: A nonsteroidal anti-inflammatory drug with an isoxazole moiety.
Leflunomide: An immunosuppressive drug featuring an isoxazole ring.
Uniqueness
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide is unique due to its combination of a phenylsulfonyl group and a tetrahydroquinoline ring, which are not commonly found together in other isoxazole derivatives. This unique structure may confer distinct biological activities and synthetic utility .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-19(18-10-11-20-26-18)21-15-8-9-17-14(13-15)5-4-12-22(17)27(24,25)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNJKCKJIPCJCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=NO3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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